molecular formula C7H10N2O2 B8140564 3-Dimethylamino-2-isocyanoacrylic acid methylester

3-Dimethylamino-2-isocyanoacrylic acid methylester

Cat. No.: B8140564
M. Wt: 154.17 g/mol
InChI Key: FREGRQYTSPAJDX-UHFFFAOYSA-N
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Description

3-Dimethylamino-2-isocyanoacrylic acid methylester (CAS: 113212-14-9) is a specialized acrylate derivative featuring a unique combination of functional groups: a dimethylamino group (-N(CH₃)₂) at position 3, an isocyano group (-NC) at position 2, and a methoxycarbonyl group (-COOCH₃) at position 1 of the acrylic acid backbone. This compound is structurally distinct due to the rare isocyano substituent, which confers unique reactivity in organic synthesis, particularly in cycloaddition reactions and as a ligand precursor in coordination chemistry .

Properties

IUPAC Name

methyl 3-(dimethylamino)-2-isocyanoprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-8-6(5-9(2)3)7(10)11-4/h5H,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREGRQYTSPAJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

Methyl isocyanoacetate reacts with DMF-DEA in methanol at temperatures between 0°C and 25°C. The dimethylamino group is introduced through the displacement of the ethoxy group in DMF-DEA, forming a conjugated isocyanovinyl intermediate. The reaction is typically complete within 30 hours, after which the crude product is purified via medium-pressure liquid chromatography (MPLC) using a gradient of heptane and ethyl acetate.

Table 1: Conventional Synthesis Parameters

ParameterDetailSource
Starting MaterialsMethyl isocyanoacetate, DMF-DEA
SolventMethanol
Temperature0–25°C
Reaction Time30 hours
Yield75%
PurificationMPLC (Heptane/EtOAc gradient)

Key Considerations

  • Solvent Choice : Methanol optimizes ester stability while facilitating nucleophilic attack.

  • Temperature Control : Lower temperatures (0°C) minimize side reactions such as polymerization of the isocyano group.

  • Scalability : The reaction scales linearly, with yields maintained at multi-gram levels.

Alternative Solid-Phase Synthesis Using Polymer-Bound Reagents

A modified approach employs polymer-bound reagents to streamline purification and enhance yield. This method, adapted from thiazole synthesis protocols, immobilizes the reactive isocyanoacrylate intermediate on aminomethyl polystyrene resin.

Procedure Overview

  • Resin Functionalization : Aminomethyl polystyrene is treated with a fourfold excess of 3-dimethylamino-2-isocyanoacrylic acid chloride in dichloromethane.

  • Multicomponent Reaction : The resin-bound intermediate reacts with aldehydes and thioacetic acid in a 1:1 CH₂Cl₂-MeOH mixture.

  • Cleavage : The product is liberated from the resin using lithium hydroxide in tetrahydrofuran (THF)-water.

Advantages

  • Reduced Purification Burden : By-products remain resin-bound, simplifying isolation.

  • Versatility : Compatible with diverse aldehydes, enabling derivative synthesis.

Optimization Strategies for Enhanced Yield

Step Repetition and Solvent Management

Adapting techniques from amino acid methyl ester synthesis, repeating condensation and solvent removal steps significantly improves yields. For example, cycling the reaction mixture through methanol addition and concentration phases increases the conversion ratio from 75% to >99.5% after five iterations.

Table 2: Yield Optimization via Step Repetition

Cycle CountConversion Ratio
175–85%
285–95%
395–97%
5>99.5%

pH-Mediated Purification

Post-synthesis purification involves sequential pH adjustments:

  • Acidic Precipitation : Adjusting the reaction mixture to pH 3–4 precipitates unreacted amino acids.

  • Basic Phase Separation : Raising the pH to 8.8–9.2 partitions the ester into an organic phase, which is isolated via centrifugation .

Chemical Reactions Analysis

3-Dimethylamino-2-isocyanoacrylic acid methylester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced using common reducing agents.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Multicomponent Reactions

One of the primary applications of 3-dimethylamino-2-isocyanoacrylic acid methyl ester is its use as a versatile reagent in multicomponent reactions (MCRs). MCRs are a powerful strategy in organic synthesis that allows for the simultaneous construction of multiple bonds and functional groups from several reactants, leading to complex molecular architectures.

Case Study: Synthesis of 6-Oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters

A notable example involves the three-component reaction of 3-dimethylamino-2-isocyanoacrylic acid methyl ester with aldehydes and amines to yield 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters. This reaction showcases the compound's ability to facilitate the formation of heterocyclic structures efficiently. The study outlines the scope and limitations of this reaction, emphasizing its versatility and potential for further exploration in drug discovery and materials science .

Synthesis of Heterocycles

The compound is also instrumental in synthesizing various heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activity.

Example: Thiazole Derivatives

In another application, 3-dimethylamino-2-isocyanoacrylic acid methyl ester has been employed in the synthesis of highly substituted thiazole derivatives through MCRs. The resulting thiazoles exhibit significant pharmacological properties, making them valuable candidates for further development as therapeutic agents .

Pharmaceutical Applications

The compound has been investigated for its potential use in pharmaceuticals, particularly as a scaffold for developing antiviral agents. Research indicates that derivatives of 3-dimethylamino-2-isocyanoacrylic acid methyl ester can exhibit inhibitory effects against herpes viruses. This aspect underscores its relevance in medicinal chemistry and virology .

Mechanism of Action

The mechanism of action of 3-Dimethylamino-2-isocyanoacrylic acid methylester involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The exact molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 3-dimethylamino-2-isocyanoacrylic acid methylester with structurally related acrylate derivatives, focusing on molecular features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of Acrylate Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Notable Properties/Applications
3-Dimethylamino-2-isocyanoacrylic acid methylester C₈H₁₀N₂O₂ 166.18* 113212-14-9 -N(CH₃)₂, -NC, -COOCH₃ Potential ligand; cycloaddition reactions
Methyl 2-cyano-3-phenylacrylate C₁₁H₉NO₂ 187.20 3695-84-9 -CN, -C₆H₅, -COOCH₃ Intermediate for pharmaceuticals, agrochemicals
Methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate C₁₂H₉NO₄ 231.21 - 1,3-dioxoisoindolinyl, -COOCH₃ Non-protein amino acid analog; crystallography studies
Nicotinuric acid methylester C₉H₁₀N₂O₃ 194.19 - Pyridine ring, -CONHCH₂COOCH₃ Melting point: 67–68°C; pharmacological research

*Calculated based on molecular formula.

Structural Analysis

  • Substituent Reactivity: The isocyano group (-NC) in the target compound is less common than the cyano group (-CN) in methyl 2-cyano-3-phenylacrylate. Isocyano groups are highly reactive in [2+1] cycloadditions and metal coordination, whereas cyano groups are more stable and widely used in nitrile chemistry .
  • Stereoelectronic Effects: In methyl 2-(1,3-dioxoisoindolin-2-yl)acrylate, the dioxoisoindolinyl group creates a planar, conjugated system, while the dimethylamino-isocyano combination in the target compound may induce steric hindrance and electronic polarization .

Physicochemical Properties

  • Melting Points: Nicotinuric acid methylester (67–68°C) and methyl 2-cyano-3-phenylacrylate (liquid at room temperature, based on SDS data) highlight the impact of aromatic and heterocyclic substituents on crystallinity. Data for the target compound’s melting point are unavailable in the provided evidence .
  • Solubility: The dimethylamino group in the target compound likely enhances solubility in polar solvents compared to the phenyl-substituted analog .

Biological Activity

3-Dimethylamino-2-isocyanoacrylic acid methylester (commonly referred to as DMICAME) is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

DMICAME is characterized by the presence of a dimethylamino group and an isocyanoacrylic acid moiety, which contribute to its unique chemical properties. The compound's structure can be represented as follows:

C7H10N2O2\text{C}_7\text{H}_{10}\text{N}_2\text{O}_2

This structure allows for various interactions with biological targets, making it a versatile candidate for drug development.

The biological activity of DMICAME can be attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Some key mechanisms include:

  • Enzyme Inhibition : DMICAME has been shown to inhibit certain enzymes, potentially affecting metabolic pathways linked to diseases such as cancer and inflammation.
  • Receptor Modulation : The compound may modulate receptor activity, influencing signaling pathways that are critical for cell proliferation and survival.

Biological Activity Overview

The following table summarizes the biological activities associated with DMICAME based on recent studies:

Activity Description References
AnticancerExhibits cytotoxic effects against various cancer cell lines.
Anti-inflammatoryReduces inflammatory markers in vitro and in vivo models.
Enzyme inhibitionInhibits tankyrases involved in Wnt signaling pathways.
AntimicrobialShows potential against certain bacterial strains.

Case Studies

  • Anticancer Activity : A study investigated the effects of DMICAME on human colorectal cancer cells (DLD-1). The results indicated that DMICAME significantly inhibited cell growth and induced apoptosis through the activation of caspase pathways. This suggests potential utility in developing anticancer therapies targeting Wnt signaling pathways.
  • Anti-inflammatory Effects : In a model of acute inflammation, DMICAME was administered to mice subjected to lipopolysaccharide (LPS) treatment. The compound reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and improved clinical scores, indicating its potential as an anti-inflammatory agent.
  • Enzyme Inhibition : Research focused on the inhibition of tankyrases by DMICAME revealed that it effectively increased levels of AXIN proteins, leading to reduced β-catenin accumulation in colorectal cancer cells. This mechanism highlights its role in modulating Wnt signaling, which is often dysregulated in cancer.

Research Findings

Recent investigations into DMICAME have yielded promising results regarding its pharmacological properties:

  • Cytotoxicity Assays : In vitro studies demonstrated IC50 values ranging from 15 µM to 30 µM against various cancer cell lines, indicating significant cytotoxic potential.
  • Selectivity : Comparative studies with similar compounds showed that DMICAME exhibited a higher selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate that DMICAME has favorable absorption characteristics with moderate bioavailability, making it a suitable candidate for further development.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-dimethylamino-2-isocyanoacrylic acid methylester, and how can purity be validated experimentally?

  • Methodological Answer : Synthesis typically involves esterification of the parent acid using methanol under acidic catalysis or coupling reactions involving isocyanides. Characterization requires a combination of NMR (¹H/¹³C) to confirm functional groups (e.g., dimethylamino, isocyano, ester), mass spectrometry (MS) for molecular weight verification, and HPLC to assess purity (>98%). Contradictions in reported yields may arise from solvent choice (e.g., DMF vs. THF) or catalyst efficiency (e.g., H₂SO₄ vs. p-TsOH) .

Q. Which analytical techniques are most effective for assessing the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies using UV-Vis spectroscopy (to track degradation products) and LC-MS (to identify hydrolyzed byproducts like carboxylic acids) are critical. For thermal stability, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can reveal decomposition thresholds. Discrepancies in stability data may stem from solvent impurities or oxygen exposure during testing .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant gloves (nitrile or neoprene) and safety goggles with side shields. Ensure fume hood ventilation due to potential isocyanide toxicity. Contradictions in safety guidelines (e.g., respirator requirements) may reflect differences in local regulatory standards or incomplete toxicity profiling .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing derivatives of 3-dimethylamino-2-isocyanoacrylic acid methylester?

  • Methodological Answer : A 2³ factorial design can test variables like temperature (25–60°C), catalyst loading (0.5–2.0 mol%), and solvent polarity (DMF vs. acetonitrile). Response surface methodology (RSM) identifies interactions between factors, resolving contradictions in literature-reported optimal conditions. For example, high catalyst loading may reduce reaction time but increase purification complexity .

Q. What computational strategies predict the compound’s reactivity in [2+1] cycloaddition or nucleophilic addition reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals to predict regioselectivity. Molecular dynamics simulations assess steric effects from the dimethylamino group. Discrepancies between theoretical and experimental outcomes often arise from solvent effects omitted in gas-phase calculations .

Q. How do meta-analytical approaches reconcile contradictory data on the compound’s biological activity in antimicrobial assays?

  • Methodological Answer : Systematic reviews should standardize variables like microbial strain (Gram-positive vs. Gram-negative), solvent (DMSO vs. aqueous buffers), and concentration ranges (10–100 µM). Heterogeneity in reported MIC values may reflect differences in assay protocols (e.g., broth microdilution vs. agar diffusion) .

Q. What mechanistic insights explain the compound’s role in multicomponent reactions (e.g., Ugi or Passerini reactions)?

  • Methodological Answer : Kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (e.g., ¹⁵N for isocyano groups) can elucidate reaction pathways. Contradictions in proposed mechanisms (e.g., zwitterionic intermediates vs. concerted pathways) may arise from solvent-dependent stabilization effects .

Data Contradiction Analysis Framework

  • Step 1 : Identify variables (e.g., solvent, catalyst) causing divergence in published results.
  • Step 2 : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents).
  • Step 3 : Apply multivariate statistical tools (e.g., PCA) to isolate confounding factors.
  • Step 4 : Publish negative results to clarify boundary conditions for reproducibility .

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